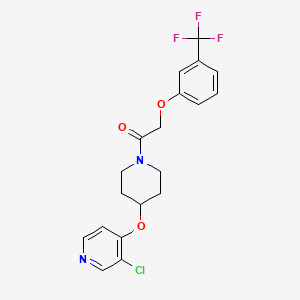

4-Bromo-3-morpholino-benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-3-morpholino-benzonitrile is a chemical compound. It is classified as an organic nitrile, which are commonly used as solvents and are further reacted for various applications such as the manufacture of polymers and intermediates for pharmaceuticals and other organic chemicals .

Synthesis Analysis

The synthesis of 4-Bromo-3-morpholino-benzonitrile involves a reaction where aryl halide (1 mmol), K4FeCN6 (0.6 mmol,220 mg), K2CO3 (1.5 mmol, 207 mg), a catalyst (10 mg), and 2 mL DMF are added to a 10 mL glass tube. The mixture is stirred for an appropriate reaction time at 120 ℃ under an argon atmosphere .Molecular Structure Analysis

The molecular structure of 4-Bromo-3-morpholino-benzonitrile can be analyzed using various spectroscopic techniques such as FT-IR .Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-3-morpholino-benzonitrile are complex and involve various steps. For instance, one reaction involves the use of 2-propanol, 4-bromobenzonitrile, and NaH in the presence of 1.5 mol % Pd2 (dba)3 and 3 mol % (S)- (-)2,2?-bis (di-p-tolylphosphino)- 1,1?-binaphthyl at 50°C, which affords 4-isopropoxy-benzonitrile in 80% isolated yield .Physical And Chemical Properties Analysis

4-Bromo-3-morpholino-benzonitrile is a white to light yellow powder or flakes .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediates

Application: PBBN is used in the synthesis of other compounds. For instance, it plays a crucial role in preparing 3-bromo-2-iodo-4-methoxy-benzonitrile , which finds applications in pharmaceutical research and development .

Vibrational Spectroscopy Studies

Background: Understanding molecular structures and vibrational modes is essential for various scientific investigations.

Application: Researchers utilize PBBN in spectroscopic studies. For example, the vibrational modes of 4-(3-aminophenyl)benzonitrile (AP-PhCN) are analyzed using computational methods. These studies provide insights into molecular behavior and interactions .

Surface Chemistry and Nanotechnology

Application: PBBN’s surface passivation properties extend beyond solar cells. It can be employed in nanotechnology applications, where surface defects impact material performance. By mitigating defects, PBBN enhances material stability and functionality.

Zukünftige Richtungen

There is ongoing research on the use of 4-Bromo-3-morpholino-benzonitrile in the field of perovskite solar cells. An aromatic organic molecule, 4-bromo-benzonitrile (PBBN), is used on (FAPbI 3) 0.95 (MAPbBr 3) 0.05 -based perovskite films for surface and grain-boundary defect passivation. The Pb–I antisite, Pb-cluster, and I vacancy defects can be effectively passivated by the cyano group (–C N) of PBBN, resulting in significantly suppressed nonradiative recombination .

Wirkmechanismus

Target of Action

The primary target of 4-Bromo-3-morpholino-benzonitrile is the ionic defects on the surface and grain boundaries of perovskite films . These defects are detrimental to the performance of perovskite solar cells (PSCs).

Mode of Action

4-Bromo-3-morpholino-benzonitrile interacts with its targets by passivating these defects . This passivation is an effective approach to suppress non-radiative recombination and to improve the efficiency and stability of the perovskite solar cells .

Result of Action

The result of the action of 4-Bromo-3-morpholino-benzonitrile is the improvement of the power conversion efficiency (PCE) of the perovskite solar cells based on the passivated perovskite films . The PCE is improved from 20.09% to 22.28% with reduced hysteresis .

Action Environment

The action of 4-Bromo-3-morpholino-benzonitrile is influenced by environmental factors. The treatment with 4-Bromo-3-morpholino-benzonitrile enhances the ambient stability of PSCs . The unencapsulated devices can retain 90% of the initial efficiency after 500 h storage under ambient atmosphere .

Eigenschaften

IUPAC Name |

4-bromo-3-morpholin-4-ylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c12-10-2-1-9(8-13)7-11(10)14-3-5-15-6-4-14/h1-2,7H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNWNNKUWABVCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=C2)C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2706721.png)

![8-butyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2706728.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone](/img/structure/B2706729.png)

![ethyl 4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazine-1-carboxylate](/img/structure/B2706730.png)

![1-benzyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2706731.png)

![5-[(4-Ethoxy-2,3,5,6-tetrafluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2706732.png)

![1-(2,4-Dimethylphenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2706736.png)

![N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide](/img/structure/B2706737.png)

![1-(3-methoxyphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2706740.png)